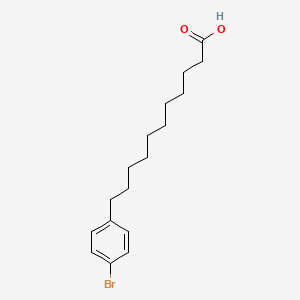

11-(4-Bromophenyl)undecanoic acid

Description

11-(4-Bromophenyl)undecanoic acid is a synthetic fatty acid derivative featuring a linear 11-carbon aliphatic chain terminated by a carboxylic acid group and substituted at the terminal carbon with a 4-bromophenyl moiety. This structure combines the hydrophobic properties of the brominated aromatic ring with the amphiphilic nature of the carboxylic acid, making it a candidate for studies in lipid-protein interactions, enzyme inhibition, and drug delivery systems. The bromine atom at the para position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Propriétés

Numéro CAS |

89201-90-1 |

|---|---|

Formule moléculaire |

C17H25BrO2 |

Poids moléculaire |

341.3 g/mol |

Nom IUPAC |

11-(4-bromophenyl)undecanoic acid |

InChI |

InChI=1S/C17H25BrO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20) |

Clé InChI |

PRVHNIHTBLVKPO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1CCCCCCCCCCC(=O)O)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

- Bromophenyl vs. Fluorophenoxy: The bromine atom in this compound likely increases hydrophobicity and steric bulk compared to the para-fluorophenoxy group in . Bromine’s polarizability may enhance van der Waals interactions in protein binding, whereas fluorine’s electronegativity could optimize hydrogen bonding in polymer matrices .

- Thiol Derivatives: The ethylthio group in 11-(ethylthio)undecanoic acid reduces hydrophobicity compared to myristic acid, enabling selective protein acylation without disrupting membrane association . In contrast, the mercaptocarbonyloxy group in improves FabH binding affinity, suggesting sulfur’s role in stabilizing enzyme-ligand interactions .

Data Tables for Key Comparisons

Table 1: Binding Affinities of 11-Substituted Undecanoic Acids

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Solubility (µg/mL) | Key Functional Impact |

|---|---|---|---|

| This compound | ~6.5 | <10 (aqueous) | Enhanced hydrophobicity |

| 11D3 (Furan fatty acid) | ~5.8 | 15–20 | Metabolic stability |

| 11-(Ethylthio)undecanoic acid | 6.2 | 25–30 | Altered acyltransferase specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.